1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole)
Overview
Description
1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole), commonly known as OPI, is a chemical compound that belongs to the family of imidazoles. OPI is widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Material Applications
A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the versatile intermediate's role in the preparation of metal passivators and light-sensitive materials. This synthesis is highlighted as part of a green chemistry initiative, showcasing efficient and environmentally benign methods (Gu et al., 2009).
Antitumor Activity
Imidazole derivatives, including 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) analogs, have been reviewed for their antitumor activity. Structures under consideration have shown promise in the search for new antitumor drugs, with some derivatives having passed preclinical testing stages (Iradyan et al., 2009).
Optoelectronic Applications
The BODIPY platform's review for green to near-infrared (NIR) OLEDs underlines the significant role of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) in the development of organic semiconductors. These materials are poised for use in sensors, organic thin-film transistors, organic photovoltaics, and especially as active materials in OLED devices (Squeo & Pasini, 2020).
Phase Behavior and Application Potentials
Research on liquid-liquid and solid-liquid phase behavior of imidazolium- and phosphonium-based ionic liquids with 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) derivatives explores their solvent abilities. These studies reveal that the anion choice significantly affects solubility, highlighting potential applications in environmentally acceptable solvents with tunable properties (Visak et al., 2014).
Metal-Ion Sensing Applications
The review on synthetic routes and applications of 1,3,4-oxadiazoles, including those derived from 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole), emphasizes their importance as chemosensors for metal ions. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them ideal for sensing applications (Sharma et al., 2022).
properties
IUPAC Name |
1-[4-(4-imidazol-1-ylphenoxy)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-5-17(6-2-15(1)21-11-9-19-13-21)23-18-7-3-16(4-8-18)22-12-10-20-14-22/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEMXHIETGGHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OC3=CC=C(C=C3)N4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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